![molecular formula C17H23NO4S B603008 (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine CAS No. 1206126-43-3](/img/structure/B603008.png)
(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine: is an organic compound that belongs to the class of naphthalenesulfonamides This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyethyl group, a pentyloxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves the following steps:
Nitration of Naphthalene: The process begins with the nitration of naphthalene to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group, resulting in 1-aminonaphthalene.
Sulfonation: The amino group is sulfonated to form 1-naphthalenesulfonamide.
Alkylation: The sulfonamide is then alkylated with 2-chloroethanol to introduce the hydroxyethyl group.
Etherification: Finally, the compound undergoes etherification with pentanol to introduce the pentyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pentyloxy groups play a crucial role in binding to these targets, while the sulfonamide group enhances the compound’s solubility and stability. The naphthalene ring provides a rigid framework that facilitates specific interactions with the target molecules.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-1-naphthalenesulfonamide: Lacks the pentyloxy group, resulting in different chemical properties and applications.
N-(2-hydroxyethyl)-4-methoxy-1-naphthalenesulfonamide: Contains a methoxy group instead of a pentyloxy group, leading to variations in reactivity and biological activity.
N-(2-hydroxyethyl)-4-ethoxy-1-naphthalenesulfonamide: Contains an ethoxy group, which affects its solubility and interaction with molecular targets.
Uniqueness: (2-Hydroxyethyl)[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability or hydrophobic interactions.
Properties
CAS No. |
1206126-43-3 |
|---|---|
Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO4S/c1-2-3-6-13-22-16-9-10-17(23(20,21)18-11-12-19)15-8-5-4-7-14(15)16/h4-5,7-10,18-19H,2-3,6,11-13H2,1H3 |
InChI Key |
FOJWBYXPWGEFRG-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)
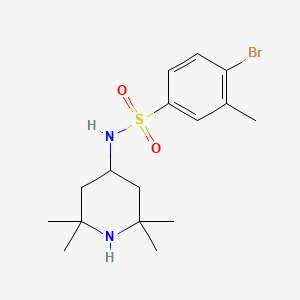
amine](/img/structure/B602933.png)
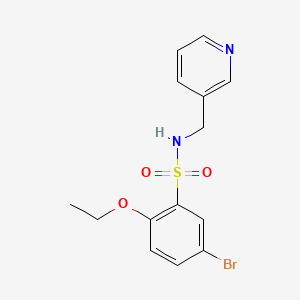
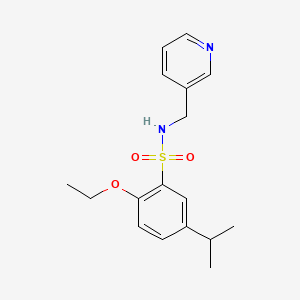
![1-Acetyl-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B602936.png)
![Cyclohexyl[(2-ethoxy-5-methylphenyl)sulfonyl]methylamine](/img/structure/B602937.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)
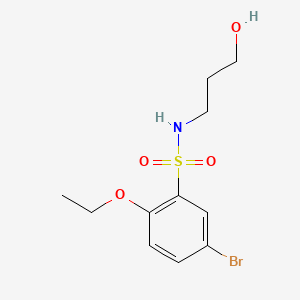
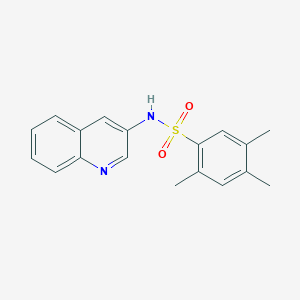
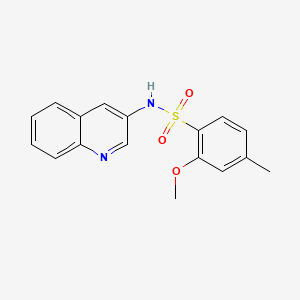
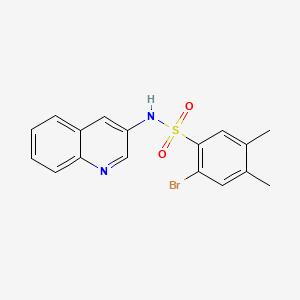
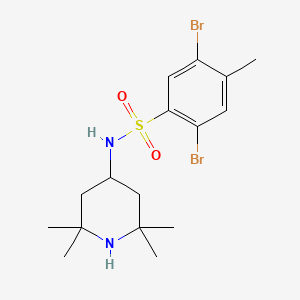
![2-[4-(2-Methoxy-5-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B602948.png)
